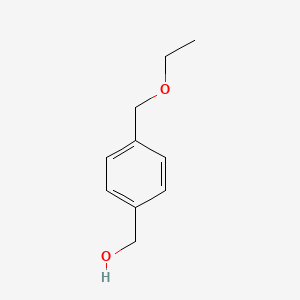

4-Ethoxymethyl-benzyl alcohol

Description

Properties

IUPAC Name |

[4-(ethoxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZXZDKXOUZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304606 | |

| Record name | 4-(Ethoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871882-07-4 | |

| Record name | 4-(Ethoxymethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871882-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Ethoxymethyl Benzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group in 4-Ethoxymethyl-benzyl alcohol can be selectively oxidized to form 4-ethoxymethyl-benzaldehyde or further oxidized to 4-ethoxymethyl-benzoic acid. This transformation can be achieved through various catalytic methods, including aerobic oxidation and photooxidation, utilizing both homogeneous and heterogeneous catalyst systems.

Aerobic oxidation employs molecular oxygen, often from the air, as a clean and atom-economical oxidant. The efficiency and selectivity of this process are highly dependent on the catalyst used.

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity under mild conditions. A notable example involves the use of flavin-zinc(II)-cyclen complexes for the photooxidation of benzyl alcohols. While studies have specifically focused on analogues like 4-methoxybenzyl alcohol, the principles are directly applicable to the 4-ethoxymethyl derivative.

In this system, the zinc(II)-cyclen part of the complex acts as a binding site for the benzyl alcohol substrate, bringing it into close proximity with the flavin chromophore. uni-regensburg.deresearchgate.netnih.gov Upon irradiation with light, a photoinduced electron transfer occurs from the coordinated alcohol to the flavin unit, initiating the oxidation process. uni-regensburg.denih.gov The reduced flavin is then reoxidized by atmospheric oxygen, completing the catalytic cycle and allowing for the use of catalytic amounts of the complex. uni-regensburg.denih.gov This intramolecular process is significantly more efficient than intermolecular versions where the binding site is absent. researchgate.netnih.gov

| Parameter | Value | Solvent | Reference |

| Quantum Yield (Φ) | 0.4 | Buffered Aqueous Solution | researchgate.netnih.gov |

| Quantum Yield (Φ) | 0.038 | Acetonitrile (B52724) | beilstein-journals.org |

| Turnover Number | Up to 20 | Acetonitrile | researchgate.netnih.gov |

Data from studies on 4-methoxybenzyl alcohol, a close analogue of this compound.

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. Supported noble metal nanoparticles are particularly effective for the aerobic oxidation of benzyl alcohols. mdpi.com

Palladium supported on alumina (Pd/Al₂O₃) is a well-established catalyst for this transformation. ustc.edu.cnnih.gov The reaction proceeds through a complex network that includes the dehydrogenation of the alcohol to the corresponding aldehyde. nih.gov However, side reactions such as the decarbonylation of the aldehyde or further oxidation to benzoic acid can also occur. nih.gov The particle size of the palladium nanoparticles has been shown to have a pronounced effect on both the catalyst's activity and its selectivity toward the desired aldehyde product. ustc.edu.cn

Bimetallic nanoparticles, such as gold-ruthenium (Au-Ru) supported on various materials, have demonstrated high efficiency for the selective oxidation of benzyl alcohol. nih.govmtak.hu The addition of a second metal, like ruthenium, can enhance the performance of the primary catalyst (gold) by improving the yield of the desired aldehyde. nih.gov The catalytic performance is critically influenced by reaction parameters such as temperature, solvent, and oxygen pressure. nih.gov For instance, studies on Au-Ru nanoparticles supported on a zeolitic imidazolate framework (ZIF-67) identified optimal conditions for maximizing benzyl alcohol conversion and benzaldehyde (B42025) yield. nih.gov

| Catalyst | Support | Temperature (°C) | O₂ Pressure (bar) | Conversion (%) | Aldehyde Yield (%) | Reference |

| Au-Ru | ZIF-67 | 70 | 5 | 82.9 | 47.5 | nih.gov |

Data from studies on benzyl alcohol.

Catalytic Aerobic Oxidation to Aldehydes and Carboxylic Acids

Heterogeneous Catalysis (e.g., Pd/Al2O3, Au-Ru Nanoparticles)

Role of Metal/Oxide Interfacial Sites

The interface between metal nanoparticles and their oxide support plays a crucial role in catalysis. These metal/oxide interfacial sites have been identified as highly active centers for the oxidation of primary alcohols. researchgate.netqub.ac.ukdntb.gov.ua Research using model systems like FeO/Pt(111) has shown that benzyl alcohol preferentially adsorbs at these interfaces. researchgate.netqub.ac.uk The interfacial oxygen aids in the dissociation of the O–H and C–H bonds of the alcohol, which is a key step in the oxidation process. researchgate.netqub.ac.uk This enhancement of catalytic activity at the interface is a general phenomenon observed across various combinations of metals and oxides and is largely independent of the particle size of the metal or oxide. researchgate.netqub.ac.uknih.gov This principle allows for the design of more stable catalysts, for example, by supporting nano-oxides on micro-metals, which preserves the number of active sites while resisting sintering. qub.ac.uk

Catalyst Deactivation Mechanisms

Catalyst deactivation is a significant challenge in the aerobic oxidation of alcohols. One common mechanism is the inhibition of the catalyst by reaction products. For instance, in oxidations using gold-based catalysts, the benzoic acid product can strongly adsorb onto the catalyst surface, blocking active sites and inhibiting further reaction. mdpi.com The presence of a base can suppress this inhibition by neutralizing the acid. mdpi.com

For palladium catalysts, deactivation can occur through the over-oxidation of the metal surface when an excess of oxygen is present, which blocks sites required for the adsorption of the alcohol. mdpi.com In situ spectroscopic studies on Pd/Al₂O₃ have revealed that benzoic acid can form early in the reaction and bind irreversibly to basic sites on the alumina support. nih.gov Additionally, the formation of by-products like carbon monoxide (CO) from the decarbonylation of the aldehyde can poison the palladium surface. nih.gov

Photooxidation utilizes light to drive the oxidation reaction, often in the presence of a photocatalyst. This method can proceed under mild conditions. As discussed in the context of homogeneous catalysis (Section 3.1.1.1), flavin-zinc(II)-cyclen complexes are effective photomediators for the oxidation of substituted benzyl alcohols. uni-regensburg.deresearchgate.netnih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. For the photooxidation of 4-methoxybenzyl alcohol using a flavin-zinc(II)-cyclen complex, a high quantum yield of 0.4 was observed in an aqueous solution, demonstrating a highly efficient process. researchgate.netnih.gov This efficiency is attributed to the intramolecular nature of the reaction within the catalyst-substrate complex, which is about 30 times more efficient than comparable intermolecular systems. researchgate.netnih.gov Other photocatalytic systems, such as those using cadmium sulfide (CdS) quantum dots for benzyl alcohol oxidation, have also been studied, showing external quantum efficiencies of approximately 1%. acs.org

| Photocatalyst System | Substrate | Quantum Yield (Φ) / Efficiency | Solvent | Reference |

| Flavin-Zinc(II)-Cyclen | 4-Methoxybenzyl alcohol | 0.4 | Buffered Aqueous Solution | researchgate.netnih.gov |

| Flavin-Zinc(II)-Cyclen | 4-Methoxybenzyl alcohol | 0.038 | Acetonitrile | beilstein-journals.org |

| CdS Quantum Dots | Benzyl alcohol | ~1% (External Quantum Efficiency) | D₂O:d₄-MeOH | acs.org |

Ether Cleavage and Formation Reactions

The ethoxymethyl group in this compound, a type of benzyl ether, can undergo cleavage through several mechanisms. These reactions are fundamental in synthetic chemistry for the deprotection of hydroxyl groups.

The cleavage of benzyl ethers, such as the ethoxymethyl group, can be achieved under various conditions, often with high regioselectivity for the benzylic carbon-oxygen bond due to the stability of the resulting benzylic intermediate.

Reductive Cleavage : A common method for cleaving benzyl ethers is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd-C) catalyst. youtube.com The process reductively cleaves the C-O bond of the ether, yielding an alcohol and toluene as a byproduct. youtube.com This method is known for its mild conditions and high yields. youtube.com

Oxidative Cleavage : Oxidative methods provide an alternative pathway for debenzylation. One such protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalytic photo-oxidant under visible light irradiation. researchgate.net This approach is particularly useful when reductive conditions are incompatible with other functional groups in the molecule. researchgate.net Some substituted benzyl ethers, like p-methoxybenzyl ethers, are especially susceptible to cleavage by single electron oxidants such as DDQ. organic-chemistry.org

Acid-Catalyzed Cleavage : Strong acids can also be used to cleave benzyl ethers, although this method's application is limited to substrates that are stable under acidic conditions. organic-chemistry.org

These dealkylation reactions would selectively cleave the ethoxymethyl group of this compound at the benzylic position, yielding 4-hydroxymethyl-phenol and ethanol (B145695).

Transetherification is a process where an ether reacts with an alcohol to exchange the alkyl or aryl group of the ether. This reaction is typically catalyzed by a Lewis acid. For benzylic ethers, the mechanism often involves the formation of a stabilized benzylic carbocation.

A proposed mechanism for transetherification catalyzed by bismuth(III) bromide (BiBr₃) involves the formation of n-adduct intermediates between the Lewis acid and the oxygen atoms of the alcohol and ether. nih.gov The electronic properties of these intermediates are key to the reactivity and outcome of the reaction. nih.gov In another system, the unsymmetrical etherification of benzylic alcohols was shown to proceed via the transetherification of symmetrical ethers, catalyzed by an iron(III) triflate [Fe(OTf)₃] system. acs.org

A study on a model benzyl ether compound using p-toluenesulfonic acid (pTSA) as a catalyst suggested a dissociative mechanism. rsc.org The process involves the protonation of the ether oxygen, followed by the departure of the alcohol to form a benzylic carbocation. This reactive intermediate is then captured by another alcohol molecule to form the new ether product. rsc.org

| Catalyst System | Proposed Mechanism | Key Features |

|---|---|---|

| Bismuth(III) bromide (BiBr₃) | Formation of n-adduct intermediates with ether and alcohol oxygens nih.gov | Catalyst is not consumed during the reaction. nih.gov |

| Fe(OTf)₃/NH₄Cl/CH₂Cl₂ | Proceeds via transetherification of symmetrical ethers acs.org | Effective for producing unsymmetrical ethers from secondary benzylic alcohols. acs.org |

| p-Toluenesulfonic acid (pTSA) | Dissociative mechanism involving a benzylic carbocation rsc.org | Model studies confirm the formation of a carbocation intermediate. rsc.org |

Deoxygenation Reactions of Benzylic Alcohols

The benzylic alcohol group of this compound can be removed through deoxygenation reactions, which replace the carbon-oxygen bond with a carbon-hydrogen bond. This transformation is valuable for converting biomass-derived materials into hydrocarbons. chemrxiv.org

Visible light photocatalysis offers an environmentally benign method for the deoxygenation of benzylic alcohols under mild conditions. beilstein-journals.orgbeilstein-journals.org A well-developed protocol involves a two-step process:

Activation of the Alcohol : The hydroxyl group is first converted into a better leaving group. This is often achieved by reacting the alcohol with an activating agent, such as 3,5-bis(trifluoromethyl)benzoic anhydride, to form a benzoate ester. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Photocatalytic Reduction : The activated ester is then irradiated with visible light (e.g., blue light) in the presence of a photocatalyst, such as Ir(ppy)₂(dtb-bpy), and a sacrificial electron donor like Hünig's base. beilstein-journals.orgbeilstein-journals.org This process generates a radical intermediate that is subsequently reduced to yield the deoxygenated product. beilstein-journals.org

This method demonstrates high functional group tolerance and provides good to excellent yields for benzylic alcohols. beilstein-journals.orgbeilstein-journals.org

| Component | Example | Function |

|---|---|---|

| Substrate | Benzylic Alcohol | Starting material to be deoxygenated. |

| Activating Agent | 3,5-bis(trifluoromethyl)benzoic anhydride | Converts the hydroxyl into a good leaving group (benzoate ester). beilstein-journals.orgbeilstein-journals.org |

| Photocatalyst | Ir(ppy)₂(dtb-bpy) | Absorbs visible light and facilitates electron transfer. beilstein-journals.orgbeilstein-journals.org |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. beilstein-journals.org |

| Sacrificial Electron Donor | Hünig's base (DIPEA) | Provides the electrons for the reduction process. beilstein-journals.orgbeilstein-journals.org |

| Solvent | Acetonitrile/water mixture | Dissolves reactants and facilitates the reaction. beilstein-journals.org |

Transition metals are effective catalysts for the direct hydrodeoxygenation (HDO) of benzylic alcohols. Titanium-based systems, in particular, offer an efficient route using non-precious metals. A reported catalytic system utilizes titanocene dichloride (Cp₂TiCl₂) as a precatalyst with a silane, such as methyldiethoxysilane (Me(EtO)₂SiH), acting as both a hydrogen donor and a regenerating agent for the active catalytic species. chemrxiv.orgresearchgate.netrsc.org

This method is notable for its direct cleavage of the C-OH bond without prior activation. researchgate.net It tolerates a wide variety of functional and protecting groups, making it a robust synthetic tool. researchgate.netrsc.org The procedure has been successfully applied to the reduction of lignin model substrates into value-added compounds. chemrxiv.orgresearchgate.net Beyond titanium, palladium (Pd) catalysts are also used for the HDO of benzyl alcohol to produce toluene. confex.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of the substitution are governed by the existing substituents on the ring.

The two substituents, hydroxymethyl (-CH₂OH) and ethoxymethyl (-CH₂OCH₂CH₃), are both considered activating, ortho, para-directing groups. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org They stabilize the positively charged intermediate (arenium ion) formed during the reaction. uci.edu

In this compound, the two groups are in a para relationship.

The hydroxymethyl group at position 1 directs incoming electrophiles to its ortho positions (2 and 6).

The ethoxymethyl group at position 4 directs incoming electrophiles to its ortho positions (3 and 5).

Therefore, electrophilic substitution on this molecule is expected to yield a mixture of products, with substitution occurring at positions 2, 3, 5, and 6. The precise ratio of these isomers would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Substitution Positions |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | 2, 3, 5, 6 |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 2, 3, 5, 6 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2, 3, 5, 6 |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | 2, 3, 5, 6 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 2, 3, 5, 6 |

Radical Reactions and Mechanistic Studies of this compound

The study of radical reactions involving this compound is crucial for understanding its stability, degradation pathways, and potential for synthetic transformations. While specific research targeting this exact molecule is not extensively documented in publicly available literature, a robust understanding can be derived from mechanistic studies of closely related benzylic ethers and alcohols. The core of its radical chemistry revolves around the lability of the hydrogen atoms on the benzylic methylene (B1212753) group (the CH2 group attached to the benzene ring).

General Mechanistic Principles

The initiation of radical reactions at the benzylic position of compounds structurally similar to this compound typically proceeds via hydrogen atom transfer (HAT). nih.gov This process involves the abstraction of a hydrogen atom from the benzylic carbon by a reactive radical species. The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, which makes this position particularly susceptible to radical formation.

Recent advancements in synthetic chemistry have highlighted the use of photoredox catalysis as a mild and efficient method for generating such benzylic radicals from benzyl ethers. nih.govacs.org In a typical photocatalytic cycle, a photosensitizer, upon excitation by visible light, can initiate a single electron transfer (SET) process. This can lead to the formation of a radical species that is capable of abstracting a hydrogen atom from the benzylic position of the ether. rsc.org

Photoredox-Mediated C–H Functionalization

A prominent area of investigation is the direct functionalization of benzylic C–H bonds, which is applicable to the ethoxymethyl group of this compound. This strategy often employs a dual catalytic system, combining a photoredox catalyst with an organocatalyst, such as a thiol. nih.govprinceton.edu

The proposed mechanism for such a transformation can be outlined as follows:

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state.

Radical Generation: The excited photocatalyst interacts with a thiol catalyst, leading to the formation of a thiyl radical through a proton-coupled electron transfer (PCET) process. acs.org

Hydrogen Atom Transfer (HAT): The highly reactive thiyl radical abstracts a hydrogen atom from the benzylic position of the benzyl ether (in this case, the methylene of the ethoxymethyl group), generating a resonance-stabilized benzylic radical. nih.gov

Radical Coupling: This benzylic radical can then engage in a variety of coupling reactions. For instance, in direct arylation reactions, it can couple with a radical anion of an aryl nitrile, which is concurrently generated by the reduced photocatalyst. nih.govrsc.org This is followed by the elimination of a cyanide ion to form the C-C bond. nih.gov

This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position under mild conditions. nih.gov

Research Findings on Analogous Compounds

Studies on various benzyl ether derivatives have demonstrated the feasibility and versatility of these radical-mediated reactions. The outcomes of these reactions are highly dependent on the reaction conditions and the coupling partners involved. Below are representative findings from studies on compounds analogous to this compound, which illustrate the potential transformations.

Table 1: Examples of Photoredox-Mediated Arylation of Benzylic Ethers This table presents data from studies on analogous benzyl ether compounds to illustrate the principles of radical C-H functionalization.

| Benzyl Ether Substrate | Aryl Coupling Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzyl methyl ether | 4-cyanopyridine | Ir(ppy)2(dtbbpy)PF6 / Thiol catalyst | CH3CN | 86 |

| 4-Methoxybenzyl methyl ether | 1,4-dicyanobenzene | Ir(ppy)2(dtbbpy)PF6 / Thiol catalyst | CH3CN | 92 |

Data synthesized from findings on photoredox-mediated C-H functionalization of benzylic ethers. nih.govacs.org

The high yields obtained in these reactions underscore the efficiency of generating benzylic radicals and their subsequent coupling. The electronic nature of the substituents on both the benzyl ether and the aryl coupling partner can influence the reaction efficiency. Electron-donating groups on the benzyl ether, similar to the ethoxy group in this compound, are generally well-tolerated and can even enhance the reaction rate by stabilizing the benzylic radical intermediate. acs.org

Further mechanistic investigations have also explored the coupling of benzylic ether radicals with other partners, such as Schiff bases, to form β-amino ethers, demonstrating the broad applicability of this radical-based approach. acs.orgprinceton.edu These transformations are believed to proceed through a radical-radical coupling mechanism, where the persistent radical effect may play a role in ensuring high selectivity for the cross-coupled product. acs.orgprinceton.edu

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step sequence of a chemical reaction, including the identification of transient intermediates, is fundamental to controlling the outcome. For reactions involving 4-Ethoxymethyl-benzyl alcohol, such as its synthesis via etherification or its subsequent conversion, a combination of spectroscopic and kinetic studies is employed.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. It allows for the direct observation of reactant consumption, intermediate formation, and product generation without altering the reaction environment. In the context of reactions involving benzyl (B1604629) alcohol derivatives, in situ high-pressure ¹H and ¹³C NMR can be utilized to track the conversion of starting materials and identify key species present in the reaction mixture. rsc.org

For the synthesis of an ether like this compound from a corresponding diol or via Williamson ether synthesis, specific NMR signals would be monitored. For instance, the disappearance of a starting alcohol's hydroxyl proton signal and the simultaneous appearance of new signals corresponding to the ethoxy group (-OCH₂CH₃) and the newly formed benzylic ether linkage (-Ar-CH₂-O-) would provide direct evidence of reaction progress. This technique is invaluable for optimizing reaction times and identifying potential side reactions or stable intermediates. rsc.orgbmrb.io

Kinetic studies measure reaction rates to determine the reaction order with respect to each reactant and to identify the rate-determining step (RDS). The etherification of benzyl alcohols, a common route to compounds like this compound, often proceeds through a carbocation intermediate, particularly under acidic conditions. nih.govorganic-chemistry.org

The reaction mechanism typically involves the protonation of the benzyl alcohol's hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized benzyl carbocation. This step is often the slowest and therefore the rate-determining step of the reaction. nih.govorganic-chemistry.org The subsequent nucleophilic attack by an alcohol (e.g., ethanol) on this carbocation is a rapid process.

Kinetic data from studies on substituted benzyl alcohols indicate that electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the positive charge of the carbocation intermediate. researchgate.net Conversely, electron-withdrawing groups destabilize the carbocation and slow the reaction down. The 4-ethoxymethyl group is generally considered electron-donating, thus facilitating reactions that proceed through a benzylic carbocation intermediate. Kinetic analyses of benzyl alcohol oxidation, another key reaction, have also identified the formation of a complex between the oxidant and the alcohol as a critical step, which then decomposes in the rate-determining step. jetir.orgepa.gov

| Substituent (at para-position) | Electronic Effect | Relative Reaction Rate (Etherification) | Reference Principle |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Fastest | researchgate.net |

| -CH₃ (Methyl) | Electron-Donating | Fast | researchgate.net |

| -H (Hydrogen) | Neutral (Reference) | Moderate | jetir.org |

| -Cl (Chloro) | Electron-Withdrawing | Slow | researchgate.net |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Slowest | researchgate.net |

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts are essential for enhancing reaction rates and selectivity. In the synthesis and transformation of this compound, both acid catalysts and metal-based catalysts play significant roles.

The mechanism of a catalyzed reaction begins with the interaction and adsorption of the substrate onto the catalyst's surface. In acid-catalyzed etherification, the hydroxyl group of the benzyl alcohol interacts with a Brønsted or Lewis acid site on the catalyst. researchgate.netnih.gov This interaction polarizes the C-O bond, facilitating its cleavage to form the carbocation intermediate. researchgate.net The efficiency of this step depends on the strength and density of the acid sites on the catalyst.

In heterogeneous catalysis, such as the oxidation of benzyl alcohols over metal nanoparticles, the substrate adsorbs onto the metal surface. rsc.org The reaction solvent also plays a crucial role; for instance, propylene (B89431) carbonate has been identified as a green and recyclable solvent for the iron-catalyzed etherification of benzyl alcohols, where it helps to dissolve the catalyst and facilitate the reaction. acs.org

Identifying and characterizing the active sites of a catalyst is key to understanding its function and improving its design. Techniques such as temperature-programmed desorption (TPD) with ammonia (B1221849) (NH₃-TPD) are used to quantify the acidity of solid catalysts. nih.gov For metal catalysts, techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to determine the structure and size of metal nanoparticles, which are often the active sites. nih.govcardiff.ac.uk

For example, in the oxidation of benzyl alcohols, studies have shown that reactive oxygen species (ROS) generated on the surface of AuPd nanoalloys are the primary catalytic agents, rather than molecular hydrogen peroxide. rsc.orgcardiff.ac.uk The specific composition and structure of the alloy are critical in generating these active species. Similarly, in the synthesis of heterocyclic compounds starting from benzyl alcohols, the active site is a pyrazinium chlorochromate group functionalized on a carbonitride support, which first oxidizes the alcohol to an aldehyde. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone. researchgate.netresearchgate.net These theoretical models can be used to calculate the geometric structures and energies of reactants, transition states, and products.

By mapping the potential energy surface of a reaction, computational models can predict the most likely reaction pathway and identify the energy barrier of the rate-determining step. researchgate.netnih.gov For instance, DFT calculations have been employed to investigate the stereochemical outcome of palladium-catalyzed asymmetric benzylic substitution reactions, revealing that the key step is the nucleophilic attack on a η³-oxybenzyl-Pd intermediate. nih.gov

Theoretical modeling can also elucidate the electronic properties of molecules, such as ionization potentials and bond dissociation energies, which are crucial for understanding reactivity. researchgate.net In the study of benzyl alcohol derivatives, DFT has been used to calculate these properties and correlate them with experimental kinetic data, providing a comprehensive picture of the reaction mechanism. researchgate.netepstem.net

| Reaction Step | Description | Calculated Energy Barrier (Illustrative) | Reference Principle |

|---|---|---|---|

| O-H Bond Cleavage | Initial dehydrogenation step in oxidation | ~0.5 - 1.0 eV | researchgate.net |

| C-H Bond Cleavage | Second dehydrogenation step in oxidation | ~0.6 - 1.2 eV | researchgate.net |

| Oxidative Addition | Formation of a Pd(II) intermediate from a Pd(0) catalyst | Variable, depends on ligand | nih.gov |

| Nucleophilic Attack | Attack of a nucleophile on a carbocation or metal-complexed intermediate | Lower energy barrier than RDS | nih.gov |

Density Functional Theory (DFT) for Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is employed to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

For this compound, DFT calculations would typically be used to:

Model the geometric and electronic structure of the reactant, potential intermediates, and products.

Simulate the interaction of the alcohol with various reagents or catalysts.

Predict the most likely points of attack on the molecule (e.g., oxidation of the alcohol, reactions at the ether linkage, or substitution on the aromatic ring).

Elucidate the step-by-step process of a given transformation, such as its oxidation to 4-ethoxymethyl-benzaldehyde.

Studies on analogous compounds, such as benzyl alcohol, have utilized DFT to investigate oxidation mechanisms on various catalytic surfaces. These studies calculate the adsorption energies of the alcohol and the activation barriers for key steps like O-H and C-H bond cleavage. A similar approach for this compound would clarify the influence of the ethoxymethyl substituent on the reaction energetics.

Transition State Analysis and Energy Profiles

A critical aspect of mechanistic prediction is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Transition state analysis for a reaction involving this compound would involve:

Locating the specific molecular geometry of the transition state for each elementary step.

Calculating the energy of this transition state.

Performing vibrational frequency calculations to confirm that the structure is a true transition state (characterized by a single imaginary frequency).

By connecting the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, allowing for the identification of the rate-determining step—the step with the highest activation energy. No specific energy profiles for reactions involving this compound have been published.

Table 1: Hypothetical Data Table for a DFT-Calculated Energy Profile This table is for illustrative purposes only, as specific data for this compound is not available.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Alcohol + Oxidant) | 0.0 |

| Reactant Complex | -5.2 |

| Transition State 1 (O-H Cleavage) | +15.8 |

| Intermediate 1 | +2.5 |

| Transition State 2 (C-H Cleavage) | +21.3 |

| Product Complex | -10.7 |

Computational Insights into Selectivity and Yield

Computational chemistry can also provide profound insights into why a reaction favors one product over another (selectivity) and the extent to which reactants are converted to products (yield).

For this compound, which has multiple reactive sites, computational methods could predict:

Chemoselectivity: Whether a reagent will react with the alcohol group, the ether group, or the aromatic ring. This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major one.

Regioselectivity: In reactions involving the aromatic ring (e.g., electrophilic substitution), calculations can predict the most likely position of attack (ortho, meta, or para) by analyzing the electron density distribution and the stability of the resulting intermediates.

Without dedicated computational studies on this compound, predictions regarding its reaction selectivity and potential yields remain speculative and must be inferred from the general behavior of similar functionalized benzyl alcohols.

Derivatives, Analogs, and Advanced Materials Chemistry

Synthesis and Reactivity of 4-Ethoxymethyl-benzyl alcohol Derivatives

The reactivity of this compound is dominated by its primary hydroxymethyl group, which readily participates in esterification and amidation reactions. The ethoxy group, in contrast, is generally stable under many reaction conditions, making the hydroxymethyl site the primary point of functionalization.

Esters and Amides of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be readily converted into a wide array of esters and amides, which are valuable intermediates in organic synthesis.

Esters: The synthesis of 4-Ethoxymethyl-benzyl esters can be achieved through several standard methods. One common approach involves the reaction of this compound with acid chlorides or anhydrides in the presence of a base to neutralize the resulting acid byproduct. nih.gov For more sensitive substrates, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct esterification with carboxylic acids. nih.gov Another mild method employs activating agents like 2-benzyloxy-1-methylpyridinium triflate, which allows for ester formation under neutral conditions, suitable for complex molecules with acid- or base-sensitive functional groups. beilstein-journals.orgsemanticscholar.org

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Acid Chloride/Anhydride Method | Carboxylic acid chloride/anhydride, Base (e.g., pyridine, triethylamine) | High reactivity, suitable for readily available acid chlorides. | nih.gov |

| DCC/DMAP Coupling | Carboxylic acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. | nih.gov |

| Isourea-Mediated Esterification | N,N-diisopropyl-O-(4-alkoxybenzyl)isourea | Good yields at room temperature, avoids strong acids/bases. | nih.gov |

| Pyridinium (B92312) Salt Promotion | N-acylimidazole, Pyridinium salt (e.g., pyridinium chloride) | Effective for nucleophilic addition under mild conditions. | nih.gov |

Amides: Similarly, amides can be synthesized from the corresponding 4-Ethoxymethyl-benzylamine. The amine can be coupled with carboxylic acids using reagents like DCC and DMAP, a method proven effective for synthesizing fatty acid amides from the analogous 4-methoxybenzylamine. nih.gov

Functionalization at the Ethoxy Moiety

The ethoxy group (-OCH2CH3) on the benzene (B151609) ring is a relatively inert ether linkage. Unlike the reactive hydroxymethyl group, this moiety does not readily participate in common organic transformations. Its stability is a key feature, allowing for selective reactions at other parts of the molecule.

Functionalization at this position would typically require harsh conditions to cleave the ether bond, a process that could compromise the integrity of the rest of the molecule. Cleavage of such aryl ethers generally requires strong acids or Lewis acids. nih.gov Therefore, the ethoxy group in this compound primarily serves as a stable substituent that influences the electronic properties and solubility of the molecule and its derivatives, rather than acting as a reactive site.

Role as a Chemical Intermediate in Complex Molecule Synthesis

The dual functionality of an alcohol and a stable ether makes this compound a valuable building block for more complex molecules, ranging from agrochemicals to polymers and dyes.

Precursor for Advanced Aromatic Compounds (e.g., tetrafluoroanisolethrin analogs)

Substituted benzyl alcohols are critical intermediates in the synthesis of high-performance pyrethroid insecticides. For instance, the analog 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate for synthesizing tetrafluoroanisolethrin. wipo.int The synthesis involves creating a complex ester from this alcohol. By analogy, this compound would serve as the direct precursor for the corresponding ethoxy-containing analogs of these potent insecticides. The synthesis pathway for these complex molecules highlights the importance of the benzyl alcohol moiety as the foundational scaffold upon which further chemical complexity is built. wipo.int

Building Block in Polymer and Resin Chemistry (e.g., benzyl esters in plastics)

The hydroxyl group of this compound allows it to be incorporated into various polymer structures.

Epoxy Resins: Benzyl alcohol and its derivatives are widely used in epoxy resin formulations. They can act as reactive diluents that lower the viscosity of the resin, making it easier to process. strath.ac.uksuzehg.com Furthermore, the alcohol can react with the epoxy groups, becoming integrated into the cross-linked polymer network and enhancing properties like toughness and gloss. suzehg.comhanepoxy.net The ethoxymethyl substituent would impart specific solubility and flexibility characteristics to the final cured material.

Polymer-Bound Supports: Benzyl alcohols are frequently attached to polymer backbones, such as polystyrene, to create resins used in solid-phase synthesis. sigmaaldrich.com For example, the well-known Wang resin is a polystyrene bead functionalized with a 4-hydroxybenzyl alcohol derivative. sigmaaldrich.com this compound could be used to create similar polymer-bound supports, where the ethoxymethyl group provides a stable, non-reactive handle while the alcohol group serves as the attachment point for synthesizing peptides or other complex molecules.

Polyesters: Through esterification, the molecule can be incorporated as a monomer in the production of polyesters, where the benzyl group would be a pendant side chain influencing the material's thermal and mechanical properties.

| Polymer Type | Function of this compound | Potential Impact on Properties | Reference |

|---|---|---|---|

| Epoxy Resins | Reactive diluent, co-monomer | Reduces viscosity, improves toughness and gloss. | suzehg.comhanepoxy.net |

| Polystyrene Resins | Functional group for solid-phase synthesis | Creates a stable support for attaching molecules. | sigmaaldrich.com |

| Polyesters | Monomer or chain terminator | Introduces aromaticity and flexibility into the polymer backbone. |

Applications in Dye and Pigment Synthesis

Benzyl alcohol is a known component in dye compositions, where it acts as a solvent or carrier to improve the solubility and application of direct dyes, particularly for keratin (B1170402) fibers. google.com It can help achieve intense and resistant colorations. google.com In the dyeing of synthetic fibers like poly(ethylene terephthalate), benzyl alcohol functions as a carrier, facilitating the diffusion of disperse dyes into the polymer matrix. sdc.org.uk

Given its structural similarity, this compound could be employed in similar roles. Its enhanced lipophilicity due to the ethoxy group might make it particularly effective for certain dye systems. Furthermore, as a substituted phenol (B47542) derivative, it could serve as a precursor or coupling component in the synthesis of azo dyes or other classes of colorants where a substituted aromatic ring is required.

Structural Analysis of Alkoxybenzyl Alcohol Derivatives in Research

The elucidation of the three-dimensional structure of molecules is paramount in understanding their chemical behavior and physical properties. For alkoxybenzyl alcohol derivatives, including this compound, researchers employ a variety of sophisticated analytical techniques to determine their molecular architecture, conformational preferences, and intermolecular interactions. These methods provide a foundational understanding for developing structure-property and structure-reactivity relationships.

X-ray Crystallography for Supramolecular Architecture

Table 1: Representative Crystallographic Data for a Substituted Benzyl Alcohol Derivative (4-Aminobenzyl alcohol)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2 |

| a (Å) | 8.95051(15) |

| b (Å) | 5.8248(1) |

| c (Å) | 12.1645(2) |

| Volume (ų) | 633.91(2) |

| Z | 4 |

| Hydrogen Bonding | Present |

| Source: Journal of Chemical Crystallography researchgate.net |

Spectroscopic Characterization for Conformational and Configurational Studies

Spectroscopic techniques are indispensable for probing the structure and dynamics of molecules in various states. For alkoxybenzyl alcohols, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable data on molecular conformation and configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of atoms in a molecule like this compound. Chemical shifts, coupling constants, and integration values in ¹H NMR spectra help to identify the different types of protons and their spatial relationships. For instance, the protons of the ethoxy group, the methylene (B1212753) bridge, the aromatic ring, and the benzylic alcohol would all have characteristic signals. Studies on related compounds like 4-ethylbenzyl alcohol demonstrate the utility of NMR in assigning specific proton and carbon signals. chemicalbook.com Conformational studies of 2-alkoxybenzyl alcohols have utilized NMR to investigate the syn and anti rotamers that arise from intramolecular hydrogen bonding between the hydroxyl group and the alkoxy oxygen. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrational frequencies of functional groups. In this compound, the O-H stretching vibration of the alcohol group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. The C-O stretching vibrations of the ether and alcohol functionalities would also exhibit characteristic absorptions.

Structure-Reactivity and Structure-Property Relationships in Alkoxybenzyl Alcohol Systems

The concept of structure-reactivity and structure-property relationships is a cornerstone of modern chemistry, enabling the prediction of a compound's behavior based on its molecular structure. nih.govnih.gov For alkoxybenzyl alcohols, these relationships are crucial for designing molecules with specific functionalities and for understanding their behavior in chemical reactions and advanced materials.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The nature and position of substituents on the benzene ring of a benzyl alcohol derivative profoundly influence its reactivity. ucsb.edulibretexts.orglumenlearning.com Substituents are broadly classified as either electron-donating or electron-withdrawing, and they exert their influence through inductive and resonance effects. ucsb.edulibretexts.org

The ethoxymethyl group (-CH₂OCH₂CH₃) at the para position in this compound is generally considered to be an electron-donating group. The ether oxygen can donate electron density to the aromatic ring via resonance, which can stabilize carbocation intermediates formed during reactions at the benzylic position. This stabilization would increase the rate of reactions that proceed through such intermediates, for example, in Sₙ1 type reactions.

Research on o-alkoxybenzyl carbocations has shown that substituent effects, including those of alkoxy groups, play a significant role in the reactivity, selectivity, and stability of these intermediates. acs.org While this study focuses on the ortho position, the principles of electronic effects are broadly applicable. The electron-donating nature of the alkoxy group can activate the aromatic ring towards electrophilic substitution reactions. lumenlearning.com

Table 2: General Influence of Substituent Electronic Effects on Reactivity

| Substituent Effect | Influence on Benzene Ring | Impact on Electrophilic Aromatic Substitution | Example Groups |

| Electron-Donating | Activates | Increases reaction rate | -OCH₃, -OH, Alkyl groups |

| Electron-Withdrawing | Deactivates | Decreases reaction rate | -NO₂, -CN, -COOH |

Correlation of Molecular Structure with Advanced Chemical Properties (e.g., electrochemical behavior)

The molecular structure of alkoxybenzyl alcohols is directly correlated with their advanced chemical properties, including their electrochemical behavior. The presence of the aromatic ring and the functional groups makes these compounds electrochemically active.

Studies on the electrochemical oxidation of benzyl alcohol and its derivatives have shown that substituents on the aromatic ring affect the oxidation potential and reaction kinetics. researchgate.net For instance, electron-withdrawing groups on the para position of benzyl alcohol can impede the reaction kinetics of aerobic oxidation. researchgate.net Conversely, an electron-donating group like the ethoxymethyl group in this compound would be expected to facilitate oxidation by increasing the electron density of the aromatic ring.

The development of quantitative structure-property relationship (QSPR) models for aliphatic alcohols has demonstrated the ability to predict various physicochemical properties based on molecular descriptors derived from the structure. nih.govnih.govresearchgate.net These properties include boiling point, partition coefficient, and water solubility. Similar approaches could be applied to alkoxybenzyl alcohols to predict their properties and guide the design of new functional materials. The understanding of composition-structure-property relationships is key to designing functional glasses and other advanced materials. researchgate.net

Advanced Analytical Methodologies for Research on 4 Ethoxymethyl Benzyl Alcohol

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the isolation and quantification of 4-Ethoxymethyl-benzyl alcohol. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for preparative isolation or trace-level quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, offering excellent resolution and reproducibility.

In a typical RP-HPLC method, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase. Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), to achieve the desired retention time and peak shape. For related compounds like 4-Ethoxybenzyl alcohol, a simple isocratic method using acetonitrile, water, and an acid modifier can provide effective separation. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for Analysis of a Related Compound (4-Ethoxybenzyl alcohol) This table is based on a method for a structurally similar compound and serves as a starting point for this compound analysis.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

| Application | Analytical separation, impurity isolation |

Note: For Mass Spectrometry (MS) compatibility, phosphoric acid would be replaced with a volatile modifier like formic acid. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-QTOF MS

Table 2: Typical GC-MS Parameters for Benzyl (B1604629) Alcohol Analysis These parameters are commonly used for benzyl alcohol and can be adapted for this compound.

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Port Temp. | 260°C |

| Oven Program | Hold at 60°C, ramp to 270°C |

| Interface Temp. | 250°C |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan |

| Quantitative Ion (for Benzyl Alcohol) | m/z 79 |

| Qualitative Ions (for Benzyl Alcohol) | m/z 77, 107, 108 |

Advanced Separation Modes (e.g., Counter-Current Chromatography for related derivatives)

For challenging separation problems, such as isolating compounds with very similar polarities from complex natural product extracts or reaction mixtures, advanced separation techniques like Counter-Current Chromatography (CCC) are utilized. acs.org CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus eliminating irreversible adsorption of the sample.

Research on related aromatic compounds has demonstrated the utility of techniques like Dispersed Mobile-Phase Countercurrent Chromatography (DMCC). For instance, a mixture of benzyl alcohol, phenol (B47542), and benzoic acid, which can be difficult to separate using a single solvent system, has been successfully resolved using DMCC. mdpi.com This was achieved by employing two different liquid stationary phases in a series of columns, allowing for the differential retention and separation of the components. mdpi.com Such advanced methodologies could be applied for the preparative-scale purification of this compound or the isolation of its synthesis by-products.

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are essential for confirming the chemical structure of this compound and for observing its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Through various NMR experiments, the connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the methylene protons of the ethoxymethyl group (Ar-CH₂-O and O-CH₂-CH₃), and the methyl protons of the ethyl group.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display unique signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethoxymethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on known data for structurally similar compounds like 4-Ethoxybenzyl alcohol and general NMR principles.

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethyl (CH₃) | H | ~1.2 | ~15 |

| Ethyl (O-CH₂) | H | ~3.5 | ~66 |

| Methylene (Ar-CH₂) | H | ~4.5 | ~72 |

| Benzylic (CH₂OH) | H | ~4.6 | ~64 |

| Aromatic (ortho to CH₂OH) | H | ~7.3 | ~128 |

| Aromatic (ortho to OCH₂Et) | H | ~7.3 | ~128 |

| Aromatic (ipso-CH₂OH) | C | - | ~139 |

| Aromatic (ipso-OCH₂Et) | C | - | ~158 |

in situ NMR for Real-time Reaction Studies

The ability to monitor chemical reactions as they occur provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ NMR spectroscopy allows for real-time, non-invasive observation of a reacting system directly within the NMR spectrometer. rsc.orgmanchester.ac.uk

Studies on the oxidation of benzyl alcohol have successfully used in situ high-pressure ¹H and ¹³C NMR to monitor the evolution of reactants and products within a heterogeneous catalyst. rsc.orgmanchester.ac.ukresearchgate.net Similarly, the rapid acetylation of benzyl alcohol has been studied in detail using a microfluidic NMR setup, which allowed for the identification of key intermediates like ketene (B1206846) and an acetyl ammonium (B1175870) ion. nih.govbeilstein-journals.org This approach makes it possible to model reaction kinetics by solving the rate equations for a proposed mechanism. nih.gov These established methodologies can be directly applied to investigate the synthesis or subsequent reactions of this compound, providing a deep understanding of its chemical behavior.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing significant insights into its molecular structure. In electron ionization (EI-MS), the molecule is expected to undergo fragmentation processes characteristic of benzyl alcohols and ethers.

The molecular ion peak ([M]⁺) for this compound (C₁₀H₁₄O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 166.22 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. mt.com For this compound, key fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring is a common pathway for benzyl alcohols. ewai-group.com

Loss of the ethoxymethyl group: Fragmentation of the ether linkage could lead to the loss of an ethoxymethyl radical (•CH₂OCH₂CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) from the side chain.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl cation to the stable tropylium ion (m/z 91) is a characteristic fragmentation for many benzyl derivatives.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a typical fragmentation for alcohols, which would result in a peak at m/z [M-18]⁺. mt.comacs.org

Table 1: Predicted Prominent Mass Spectral Peaks for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion |

| 148 | [C₁₀H₁₂O]⁺ | Loss of H₂O |

| 137 | [C₉H₉O]⁺ | Loss of ethyl group |

| 121 | [C₈H₉O]⁺ | Loss of ethoxy group |

| 107 | [C₇H₇O]⁺ | Benzylic C-C cleavage with H rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is predictive and based on common fragmentation patterns of similar molecules.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, ether, and substituted aromatic functionalities.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration in alcohols, with the broadening resulting from intermolecular hydrogen bonding. scholarsresearchlibrary.comnih.gov

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). shimadzu.com Aliphatic C-H stretching vibrations from the ethoxymethyl and benzylic methylene groups will likely be observed in the 3000-2850 cm⁻¹ region. shimadzu.com

C-O Stretch: The C-O stretching vibrations are crucial for identification. A strong band corresponding to the primary alcohol C-O stretch is expected around 1050 cm⁻¹. nih.gov The ether C-O-C stretching will likely produce a strong, characteristic band in the 1150-1085 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak intensity bands for the aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): A strong absorption band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstituted (para) benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely be characterized by:

A strong band for the symmetric "breathing" mode of the p-disubstituted benzene ring, typically observed around 800-850 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1580 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad, strong) | Weak |

| Aromatic C-H | Stretching | 3100-3000 (weak) | Strong |

| Aliphatic C-H | Stretching | 3000-2850 (medium) | Medium |

| Aromatic C=C | Ring Stretching | 1600-1450 (medium-weak) | Strong |

| C-O (Alcohol) | Stretching | ~1050 (strong) | Medium |

| C-O-C (Ether) | Stretching | 1150-1085 (strong) | Medium |

| Aromatic C-H | Out-of-Plane Bending (p-disubstituted) | 850-800 (strong) | Weak |

This table is predictive and based on characteristic group frequencies.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum is expected to be similar to that of other p-substituted benzyl alcohols.

The benzene ring is the primary chromophore. The substitution on the ring will influence the wavelength of maximum absorption (λ_max). The presence of the alcohol and ether groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Typically, substituted benzenes exhibit two main absorption bands:

The E2-band (a primary band) around 200-220 nm.

The B-band (a secondary, fine-structured band) around 250-280 nm.

For this compound, the B-band, which is more sensitive to substitution, would be of particular interest for characterization. The λ_max is expected to be in the range of 260-280 nm. acs.orgasianpubs.org

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Predicted Band | Approximate λ_max (nm) | Associated Transition |

| E2-band | 210 - 230 | π → π |

| B-band | 260 - 280 | π → π |

This table is predictive and based on typical values for similar aromatic compounds.

Electrochemical Analytical Methods

Electrochemical methods can be employed to investigate the redox properties of this compound, providing insights into its reactivity and potential for electrochemical transformations.

Cyclic Voltammetry for Reductive/Oxidative Studies

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical oxidation and reduction of species. The electrochemical behavior of this compound will be dominated by the oxidation of the benzylic alcohol group.

The electrochemical oxidation of benzyl alcohol and its derivatives has been shown to proceed via the transfer of electrons from the alcohol to the electrode surface, often leading to the formation of the corresponding aldehyde or carboxylic acid. rsc.orgrsc.orgmdpi.comresearchgate.net The oxidation potential will be influenced by the nature of the substituent on the aromatic ring. The ethoxymethyl group at the para position is an electron-donating group, which would be expected to lower the oxidation potential of the benzylic alcohol compared to unsubstituted benzyl alcohol.

A typical cyclic voltammogram of this compound in a suitable non-aqueous solvent with a supporting electrolyte would be expected to show an irreversible anodic peak corresponding to the oxidation of the alcohol functionality. The peak potential would provide information about the ease of oxidation. By varying the scan rate, it is possible to investigate the kinetics of the electron transfer process and the stability of the generated intermediates.

Potentiometric and Conductometric Analysis

While not the primary techniques for structural elucidation, potentiometric and conductometric methods could find application in specific quantitative analyses of this compound.

Potentiometric Analysis: Potentiometry measures the potential of an electrochemical cell under static conditions. While direct potentiometric determination of a neutral organic molecule like this compound is not straightforward, it could be used in titrimetric methods. For instance, if the alcohol is first oxidized to the corresponding carboxylic acid, the resulting acid could be quantified via an acid-base titration monitored by a pH electrode (a form of potentiometry).

Conductometric Analysis: Conductometry measures the electrical conductivity of a solution. Similar to potentiometry, its direct application for a neutral molecule is limited. However, it could be used to monitor the progress of a reaction that produces or consumes ionic species. For example, in the oxidation of this compound to 4-ethoxymethyl-benzoic acid, the formation of the carboxylate anion upon neutralization would lead to an increase in the solution's conductivity, which could be monitored.

Hyphenated Techniques in Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. ewai-group.comscholarsresearchlibrary.com The gas chromatograph separates the compound from any impurities or other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. This technique would be ideal for both qualitative identification and quantitative determination of this compound in various matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing reaction mixtures without derivatization, LC-MS is a valuable alternative. nih.govsaspublishers.comijarnd.com High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing the products of the oxidation of this compound, such as the corresponding aldehyde and carboxylic acid, which may have different polarities and volatilities. copernicus.orgresearchgate.netcopernicus.org

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of synthetic methodologies across the chemical industry. For 4-Ethoxymethyl-benzyl alcohol, future research will likely focus on developing more environmentally benign and sustainable routes for its synthesis and subsequent transformations.

Current research in the broader field of benzyl (B1604629) alcohol derivatives is exploring several promising green chemistry approaches. These include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of energy-efficient reaction conditions. For instance, biocatalysis, which utilizes enzymes or whole-cell systems, offers a highly selective and environmentally friendly method for the production of benzyl alcohols. researchgate.netrjptonline.org The enzymatic reduction of corresponding benzaldehydes or the direct biosynthesis from renewable feedstocks are avenues that could be adapted for this compound.

Furthermore, the use of greener solvents, such as propylene (B89431) carbonate, and earth-abundant metal catalysts, like iron, for transformations of benzyl alcohols, such as etherification, is gaining traction. acs.orgnih.gov These approaches minimize waste and avoid the use of toxic and expensive heavy metals.

Future research specific to this compound could focus on adapting these general strategies. A comparative analysis of different green synthesis routes could be presented in a data table, evaluating metrics such as atom economy, E-factor, and energy consumption.

Table 1: Prospective Green Synthesis Routes for this compound

| Synthesis Route | Key Features | Potential Advantages | Research Focus |

| Biocatalytic Reduction | Use of engineered enzymes or microorganisms. | High selectivity, mild reaction conditions, renewable. | Screening for suitable enzymes, process optimization. |

| Photocatalytic Synthesis | Light-driven reaction with a suitable photocatalyst. | Use of renewable energy, high atom economy. | Development of efficient and recyclable photocatalysts. |

| Iron-Catalyzed Etherification | Utilization of an earth-abundant metal catalyst. | Low toxicity, cost-effective, use of green solvents. | Catalyst design for high selectivity to the ethoxymethyl group. |

| Flow Chemistry Synthesis | Continuous production in a microreactor. | Enhanced safety, better process control, easy scale-up. | Optimization of reactor design and reaction parameters. |

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of highly selective catalytic systems is paramount for controlling the reactivity of multifunctional molecules like this compound. Future research will undoubtedly focus on designing novel catalysts that can selectively target specific functional groups within the molecule, enabling precise chemical transformations.

One of the key areas of advancement is in the field of C-H activation. acs.orgacs.orgnih.gov Catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring or the benzylic position would open up new avenues for creating derivatives of this compound with novel properties. For example, late-stage functionalization through C-H activation would allow for the efficient synthesis of a library of related compounds for various applications.

In the context of transformations of the alcohol moiety, the development of catalysts for selective oxidation is crucial. While the oxidation of benzyl alcohols to aldehydes is a well-established transformation, achieving high selectivity without affecting other functional groups, such as the ethoxymethyl ether, remains a challenge. nih.govnih.gov Novel catalytic systems, including those based on supported metal nanoparticles and multiphase catalysis, are being explored to enhance selectivity and facilitate catalyst recovery and reuse. nih.govnih.gov

For the ether linkage, research into catalysts that can selectively cleave or modify the ethoxymethyl group without altering the rest of the molecule would be of significant interest for creating new chemical diversity. The use of iron-catalyzed etherification and transetherification reactions is a promising area for the selective synthesis and modification of benzylic ethers. rjptonline.orgunipa.itnih.gov

The table below illustrates potential novel catalytic systems and their targeted applications for this compound.

Table 2: Potential Novel Catalytic Systems for this compound

| Catalytic System | Target Transformation | Desired Outcome |

| Copper/Photoredox Catalysis | Aromatic C-H Amination | Introduction of nitrogen-containing functional groups. |

| Palladium Nanoparticle Catalysis | Selective Alcohol Oxidation | High-yield synthesis of 4-ethoxymethyl-benzaldehyde. |

| Iron-based Lewis Acid Catalysis | Selective Ether Cleavage | Controlled removal of the ethoxymethyl group. |

| Zeolite-Encapsulated Catalysts | Shape-Selective Alkylation | Regioselective functionalization of the aromatic ring. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.orgeurekalert.orgbeilstein-journals.org For a molecule like this compound, where specific experimental data may be limited, these computational tools can be particularly valuable.

The application of AI and ML can also extend to predicting the properties and potential applications of new derivatives of this compound. By building quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity or material properties of hypothetical compounds, guiding synthetic efforts towards molecules with desired characteristics.

The following table outlines potential applications of AI and ML in the context of this compound research.

Table 3: Applications of AI and Machine Learning for this compound

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of synthetic reactions. | Accelerated optimization of synthesis and transformations. |

| Retrosynthesis Planning | AI algorithms design novel and efficient synthetic routes. | Discovery of more sustainable and economical production methods. |

| Catalyst Design | Computational screening of potential catalysts for specific transformations. | Identification of highly active and selective catalysts. |

| Property Prediction | QSAR models predict the properties of new derivatives. | Guided design of molecules with desired functionalities. |

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

While this compound may have its roots in traditional organic synthesis, its unique molecular structure presents opportunities for its use as a building block in the creation of advanced materials. The presence of both a reactive alcohol group and a modifiable aromatic ring with an ether linkage makes it a versatile precursor for polymerization and material functionalization.

Future research could explore the incorporation of this compound into novel polymers. The alcohol functionality can be used as a point of attachment for polymerization, leading to the formation of polyesters, polyethers, or polyurethanes. The ethoxymethyl group and the aromatic ring can impart specific properties to the resulting polymer, such as thermal stability, solubility, and refractive index.

Another promising avenue is the use of this compound in the surface modification of materials. By grafting this molecule onto the surface of nanoparticles, electrodes, or other substrates, it is possible to tailor their surface properties. The ethoxymethyl group could, for instance, influence the hydrophobicity or biocompatibility of the material.

Furthermore, the aromatic core of this compound could be functionalized to create materials with interesting electronic or optical properties. For example, the introduction of chromophores or electroactive groups onto the aromatic ring could lead to the development of new materials for applications in electronics, photonics, or sensing.

The table below summarizes potential advanced materials science applications for this compound.

Table 4: Potential Advanced Materials Science Applications

| Application Area | Description | Potential Properties/Functionalities |

| Polymer Synthesis | Monomer for polyesters, polyethers, etc. | Tunable thermal and mechanical properties. |

| Surface Modification | Grafting onto nanoparticles or surfaces. | Control of hydrophobicity, biocompatibility, and adhesion. |

| Functional Materials | Precursor for electroactive or photoactive materials. | Development of materials for sensors, displays, and organic electronics. |

| Dendrimer Synthesis | Core or branching unit for dendrimers. | Creation of well-defined macromolecular architectures. |

Exploration of New Chemical Space and Bio-Inspired Syntheses

The quest for novel molecules with unique properties is a constant driver in chemical research. Starting from the scaffold of this compound, future synthetic efforts can be directed towards exploring new areas of chemical space. This involves creating derivatives with unprecedented structural motifs and functionalities.

Bio-inspired synthesis offers a powerful strategy for accessing novel chemical structures. By mimicking biosynthetic pathways or using enzymes as catalysts, it is possible to create complex molecules with high stereoselectivity and under mild conditions. For this compound, bio-inspired approaches could be used to introduce chiral centers or to perform selective transformations that are difficult to achieve with traditional synthetic methods.

The exploration of new chemical space also involves the development of novel reactions that can be applied to the this compound template. This could include multicomponent reactions, cascade reactions, or the use of unconventional activation methods to forge new bonds and create complex molecular architectures in a single step.